molecular formula C7H13Cl2N3 B8025304 4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

4,5,6,7-Tetrahydro-2h-indazol-3-ylamine dihydrochloride

Cat. No.: B8025304
M. Wt: 210.10 g/mol
InChI Key: SVSVMMDOJWEUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a yellow solid that is typically stored at temperatures between 0-5°C . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method involves the reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine, leading to the formation of hydrazones instead of indazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate and phenylhydrazine . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 4,5,6,7-tetrahydro-2H-indazole, which have been tested for antimicrobial, analgesic, and anti-inflammatory activities .

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure, which allows it to undergo specific reactions and exhibit distinct biological activities

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-7-5-3-1-2-4-6(5)9-10-7;;/h1-4H2,(H3,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSVMMDOJWEUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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